molecular formula C4H6ClNO B2972109 1-Chloro-2-isocyanatopropane CAS No. 10146-79-9

1-Chloro-2-isocyanatopropane

Cat. No.: B2972109
CAS No.: 10146-79-9
M. Wt: 119.55
InChI Key: SVMHBOVTFNUJNI-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyanatopropane (CAS: Not explicitly listed in evidence; inferred from nomenclature) is an organochlorine compound featuring both a reactive isocyanate (–NCO) group and a chlorine substituent. The isocyanate group confers high electrophilicity, enabling reactions with nucleophiles like amines or alcohols, while the chlorine atom may influence solubility, stability, and reactivity patterns. This compound is likely utilized in specialty chemical synthesis, such as polymer cross-linking or pharmaceutical intermediates, though specific applications require further literature validation .

Properties

IUPAC Name

1-chloro-2-isocyanatopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c1-4(2-5)6-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMHBOVTFNUJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Chloro-2-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-propanol with phosgene in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

1-Chloro-2-isocyanatopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. Major products formed from these reactions include substituted derivatives, urea, and carbamate compounds.

Scientific Research Applications

1-Chloro-2-isocyanatopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-isocyanatopropane involves its reactivity with nucleophiles. The chloro group can undergo nucleophilic substitution reactions, while the isocyanato group can react with compounds containing active hydrogen atoms. These reactions result in the formation of various derivatives, which can further interact with biological targets or undergo additional chemical transformations .

Comparison with Similar Compounds

Sources :

Reactivity and Stability

  • This compound: The isocyanate group reacts readily with amines (forming ureas) or alcohols (forming carbamates), while the chlorine may participate in nucleophilic substitution or elimination reactions.
  • Allyl Chloride : Primarily undergoes electrophilic addition (e.g., in SN2 reactions) or polymerization. Its double bond enhances reactivity compared to saturated chloroalkanes .
  • 1-Isocyanopropane: Lacks chlorine, reducing electrophilicity but retaining isocyanate reactivity. Less prone to hydrolysis than chlorinated analogs .
  • 2-Chloro-3-isothiocyanato-1-propene : The isothiocyanate (–NCS) group is less reactive than –NCO but still participates in thiourea formation. The chloro-alkene structure may confer photolability .

Biological Activity

1-Chloro-2-isocyanatopropane (C4H6ClNO) is an organic compound with potential biological activity due to its reactive isocyanate functional group. This compound is of interest in various fields, including medicinal chemistry, toxicology, and environmental science. Understanding its biological activity is essential for assessing its safety and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Structure ClC(NCO)C(H)C(H3)\text{Structure }\text{Cl}-\text{C}(\text{NCO})-\text{C}(\text{H})-\text{C}(\text{H}_3)

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its reactivity with nucleophiles such as amino acids and proteins. The following sections summarize key findings from research studies.

Acute Toxicity

Research indicates that exposure to high concentrations of this compound can lead to acute toxicity in laboratory animals. In a study involving Sprague-Dawley rats, significant weight loss and reduced water consumption were observed at high doses (3,300 ppm and above) over a 14-day period. Histopathological evaluations revealed cytoplasmic vacuolization in the liver and metaplasia in pancreatic islets at elevated concentrations .

Long-term Exposure

A two-year study on B6C3F mice showed no evidence of carcinogenic activity when administered lower concentrations (up to 650 ppm) of the compound. However, some adverse effects were noted, including changes in organ weights and histopathological alterations in the liver and pancreas at higher doses .

The biological activity of this compound is primarily attributed to its isocyanate group, which can react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to modifications of amino acids, potentially impacting protein function and leading to cellular toxicity or apoptosis.

Case Study 1: Protein Modification

In vitro studies demonstrated that this compound can modify lysine residues in proteins, leading to altered enzymatic activity. Such modifications may contribute to the compound's toxicological profile by disrupting normal cellular functions .

Case Study 2: Environmental Impact

Research has also highlighted the environmental implications of this compound. Its persistence in soil and water systems raises concerns regarding its potential to affect microbial communities and overall ecosystem health .

Data Table: Summary of Biological Effects

Study TypeOrganismDose (ppm)Observed Effects
Acute ToxicitySprague-Dawley Rat3,300Weight loss, reduced water consumption, liver vacuolization
Long-term ExposureB6C3F Mice650No carcinogenic activity; organ weight changes
Protein ModificationIn vitroN/AModification of lysine residues

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